3-((5-((3-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[5-[(3-chlorophenyl)methylsulfanyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4OS2/c1-16-7-2-3-10-19(16)29-22(14-28-20-11-4-5-12-21(20)32-24(28)30)26-27-23(29)31-15-17-8-6-9-18(25)13-17/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLOSSJPBIHNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((5-((3-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (CAS Number: 847402-99-7) is a hybrid molecule that combines a triazole moiety with a benzo[d]thiazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 479.0 g/mol. The structure comprises a triazole ring linked to a thiazole derivative, suggesting possible interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H19ClN4OS2 |
| Molecular Weight | 479.0 g/mol |
| CAS Number | 847402-99-7 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring triazole and thiazole scaffolds. The incorporation of these moieties in This compound may enhance its efficacy against various cancer cell lines.
- Mechanism of Action : The compound is hypothesized to exert its anticancer effects through multiple mechanisms, including the inhibition of key enzymes involved in cell proliferation such as thymidylate synthase and HDAC (histone deacetylase) .
- Case Studies : In vitro studies demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values indicating potent activity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by research indicating that triazole and thiazole derivatives possess broad-spectrum activity against various pathogens.
- Antibacterial Efficacy : Studies have shown that related compounds exhibit inhibitory effects on Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to have minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : The triazole component suggests potential antifungal activity, which is critical given the rising resistance to conventional antifungal agents.
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. Compounds with similar structures have been shown to scavenge free radicals effectively.
- Scavenging Assays : In DPPH and ABTS assays, related thiazole-triazole hybrids demonstrated significant scavenging abilities with IC50 values comparable to standard antioxidants like gallic acid .
- Mechanism of Action : The antioxidant activity is attributed to the presence of electron-donating groups in the structure that stabilize free radicals through hydrogen donation.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The presence of the thioether linkage in this compound enhances its interaction with microbial enzymes, potentially leading to increased efficacy against resistant strains .
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer activities. The compound has been evaluated for its cytotoxic effects on several cancer cell lines, including colorectal and breast cancer cells. Preliminary results suggest that it may act as an inhibitor of phospholipid-dependent kinase 1, leading to significant antiproliferative effects .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Benzo[d]thiazol-2(3H)-one in the target compound shares structural similarity with 6r but lacks the 4-methoxyphenyl group, which in 6r contributes to leukotriene inhibition . The quinazolinone derivative in highlights that replacing the benzo[d]thiazole with a quinazoline core enhances bactericidal activity, suggesting core flexibility impacts function.
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., ) achieves higher yields (70–85%) compared to conventional methods (e.g., 69% for indole derivatives in ).
Thermal Stability :
- Melting points correlate with molecular symmetry and intermolecular interactions. The target compound’s melting point is unreported, but analogues like 6r (176–177°C) and indole derivatives (>260°C) suggest high thermal stability .
Research Findings and Implications
- Bioactivity Gaps : While 6r and quinazoline derivatives show validated bioactivity , the target compound’s pharmacological profile remains underexplored.
- Synthetic Optimization : Microwave methods could improve the target compound’s yield and purity compared to traditional reflux-based approaches .
- Structure-Activity Relationships (SAR) :
Q & A
Q. What synthetic routes are established for this compound, and how can reaction parameters be optimized?
The synthesis involves multi-step reactions. First, the triazole-thione core is formed via cyclization of 3-chlorobenzyl thiourea intermediates under acidic conditions . Subsequent alkylation with a benzothiazole-containing moiety requires controlled temperatures (20–25°C) and bases like triethylamine to drive substitution . Yield optimization can leverage microwave-assisted synthesis (e.g., 50–80°C for 30–60 minutes), which reduces reaction times compared to conventional heating .
Q. How can spectroscopic techniques validate the compound’s structure?
Q. What purification methods are effective for isolating this compound?
Recrystallization from ethanol-DMF mixtures removes impurities . Column chromatography (silica gel, hexane/ethyl acetate gradient) separates isomers . Purity is validated via HPLC (C18 column, UV detection at 254 nm) with ≥95% purity thresholds.
Advanced Research Questions
Q. Which computational approaches predict electronic properties and reactivity?
DFT calculations (B3LYP/6-31G(d,p)) model geometry and electronic structure. Key analyses:
- HOMO-LUMO gaps (e.g., 4.2 eV) to assess charge transfer potential.
- Molecular Electrostatic Potential (MEP) maps identify nucleophilic (benzothiazole) and electrophilic (triazole) sites . Solvent effects are incorporated using the Polarizable Continuum Model (PCM) for biological relevance.
Q. How to design preclinical assays for evaluating anticancer activity?
- In vitro : MTT/resazurin assays determine IC₅₀ values (e.g., 12–48 µM in HeLa cells). Apoptosis is quantified via Annexin V/PI staining and caspase-3/7 activation .
- In vivo : Xenograft models (e.g., murine colon cancer) assess tumor suppression. Pharmacokinetics (Cmax, t½) are measured using LC-MS/MS in plasma .
Q. What strategies explore structure-activity relationships (SAR) for this compound?
Systematic modifications include:
- Triazole substituents : Replace o-tolyl with p-fluorophenyl to test electronic effects.
- Benzothiazole modifications : Introduce nitro groups to enhance electrophilicity.
- Thioether linkage : Compare benzyl vs. alkyl chains for membrane permeability . Biological testing under standardized conditions (e.g., 48-hour exposure in MCF-7 cells) quantifies potency changes.
Q. How can solubility and bioavailability challenges be addressed?
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL free base).
- Nanoformulation : Liposomal encapsulation increases bioavailability (e.g., 40% oral bioavailability in rats vs. 12% free compound).
- Permeability screening : PAMPA assays predict intestinal absorption (Pe > 1.5 × 10⁻⁶ cm/s) .
Methodological Considerations
- Contradictions in evidence : While emphasizes acidic cyclization, highlights nucleophilic substitution under basic conditions. Researchers should test both approaches for optimal yield .
- Advanced characterization : X-ray crystallography resolves stereochemical ambiguities, particularly for the benzothiazole-triazole linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
